1,3,5-Trimethylthiopyran 1-oxide
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Overview
Description
1,3,5-Trimethylthiopyran 1-oxide is an organic compound with the molecular formula C8H12OS It is a sulfur-containing heterocycle, which means it has a ring structure that includes sulfur as one of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylthiopyran 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 1,3,5-trimethylthiopyran using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the product is purified through standard techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, large-scale production may require specialized equipment to handle the reagents and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethylthiopyran 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced back to 1,3,5-trimethylthiopyran using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the thiopyran ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium
Properties
CAS No. |
32398-62-2 |
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Molecular Formula |
C8H12OS |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1,3,5-trimethylthiopyran 1-oxide |
InChI |
InChI=1S/C8H12OS/c1-7-4-8(2)6-10(3,9)5-7/h4-6H,1-3H3 |
InChI Key |
GDGPWMMQJOFEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS(=C1)(=O)C)C |
Origin of Product |
United States |
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